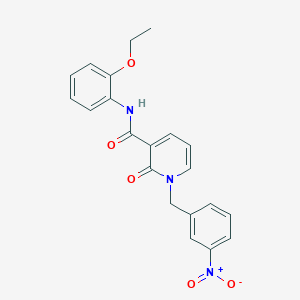
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-ethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the ethoxy and nitro groups enhances its chemical versatility, potentially influencing its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor activity. For instance, studies have shown that certain dihydropyridine derivatives can inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and Aurora-A kinase. This suggests that this compound may also possess similar properties, warranting further investigation into its structure-activity relationship (SAR) .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties by modulating pathways associated with inflammation. The ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 may be a characteristic shared by this compound. Preliminary studies should focus on evaluating its effect on these pathways to confirm its potential as an anti-inflammatory agent.
Antimicrobial Activity
Emerging evidence suggests that the compound may exhibit antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating that this compound could be explored for its antibacterial activity. Testing against both Gram-positive and Gram-negative bacteria would provide insights into its spectrum of activity.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a related dihydropyridine derivative on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis. This finding supports the hypothesis that this compound may similarly induce cytotoxic effects in cancer cells.
- Anti-inflammatory Mechanism : In vitro assays revealed that a structurally similar compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests that this compound could modulate inflammatory responses effectively.
Research Findings Summary Table
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-29-19-11-4-3-10-18(19)22-20(25)17-9-6-12-23(21(17)26)14-15-7-5-8-16(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUULAOKBCZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














